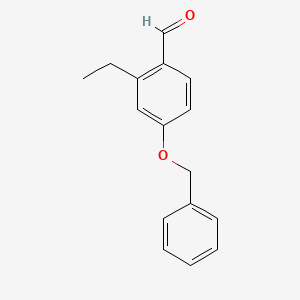

4-(Benzyloxy)-2-ethylbenzaldehyde

Description

It is synthesized via alkylation of 4-(benzyloxy)-3-hydroxybenzaldehyde with (2-bromoethyl)benzene in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), followed by purification via silica gel column chromatography using ethyl acetate/petroleum ether gradients . This compound serves as a key intermediate in organic synthesis, particularly for constructing complex macrocyclic or macrobicyclic systems through condensation reactions with polyamines .

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

2-ethyl-4-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C16H16O2/c1-2-14-10-16(9-8-15(14)11-17)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |

InChI Key |

AQNCADQRMAVJTL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 4-(Benzyloxy)-2-ethylbenzaldehyde, highlighting variations in substituents and their positions:

Key Observations:

- Substituent Effects: The benzyloxy group at C4 in the target compound introduces greater steric bulk and lipophilicity compared to smaller groups like methoxy or ethoxy.

- Molecular Weight : The target compound (248.30 g/mol) is heavier than simpler analogues like 4-ethoxybenzaldehyde (150.17 g/mol), impacting solubility and crystallization behavior .

Physicochemical Properties

- Lipophilicity : The benzyloxy group in the target compound increases logP compared to methoxy or ethoxy derivatives, making it more soluble in organic solvents like ethyl acetate or DMF .

- Stability: Benzyl ethers are generally stable under acidic and basic conditions but cleavable via hydrogenolysis (e.g., Pd/C, H₂), whereas methoxy or ethoxy groups require harsher conditions for removal .

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key fragments:

-

Benzyloxy-protected phenol (for aromatic activation).

-

Ethyl substituent (introduced via alkylation or cross-coupling).

-

Aldehyde group (installed via formylation or oxidation).

Method 1: Vilsmeier-Haack Formylation

Reaction Pathway

This method begins with 2-ethylphenol as the starting material. The phenolic hydroxyl group is protected as a benzyl ether using benzyl bromide and K₂CO₃ in acetone, yielding 1-benzyloxy-2-ethylbenzene . Subsequent Vilsmeier-Haack formylation with POCl₃ and DMF introduces the aldehyde group para to the benzyloxy substituent, producing 4-(benzyloxy)-2-ethylbenzaldehyde.

Optimization and Challenges

-

Temperature Control : The exothermic formylation requires maintaining temperatures below 10°C to minimize side products.

-

Yield : Reported yields range from 65–72%, with impurities arising from over-chlorination.

-

Scalability : Requires careful handling of POCl₃, limiting its appeal for large-scale synthesis.

Method 2: Directed Ortho Metalation and Electrochemical Deprotection

Stepwise Synthesis

-

Aldehyde Protection : 4-Hydroxybenzaldehyde is converted to its acetal (2-(4-benzyloxyphenyl)-1,3-dioxolane ) using ethylene glycol and p-toluenesulfonic acid.

-

Directed Metalation : Lithium diisopropylamide (LDA) deprotonates the ortho position relative to the benzyloxy group, enabling ethylation with ethyl iodide .

-

Electrochemical Deprotection : The acetal is cleaved using a graphite anode at 2.0 V in acetonitrile/LiClO₄, regenerating the aldehyde with 99.5% purity.

Advantages

-

Regioselectivity : Metalation ensures precise ethyl placement (yield: 85–89%).

-

Green Chemistry : Electrochemical deprotection avoids acidic or basic conditions, reducing waste.

Method 3: Kumada Cross-Coupling Approach

Bromination and Coupling

Limitations

-

Sensitivity : The aldehyde group necessitates inert conditions to prevent oxidation.

-

Cost : Palladium catalysts increase production expenses.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Scalability | Cost |

|---|---|---|---|---|

| Vilsmeier-Haack | 65–72 | Moderate | Moderate | Low |

| Directed Metalation | 85–89 | High | High | Medium |

| Kumada Coupling | 70 | Moderate | Low | High |

Key Findings :

Q & A

Q. What are the optimal synthetic routes for 4-(Benzyloxy)-2-ethylbenzaldehyde, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves alkylation of phenolic precursors or substitution reactions. A common approach is:

Protection of the hydroxyl group : Use benzyl bromide under basic conditions (e.g., K₂CO₃) to introduce the benzyloxy group.

Introduction of the ethyl group : Employ Friedel-Crafts alkylation with ethyl halides or via cross-coupling reactions (e.g., Suzuki coupling for regioselectivity).

Oxidation to aldehyde : Utilize oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation to convert methyl/methylene groups to aldehydes.

Key considerations :

- Solvent choice (DMF or THF for polar intermediates) .

- Temperature control (reflux conditions for alkylation, ~80–100°C) .

- Purification via column chromatography or recrystallization.

Reference : Optimized yields (>70%) are achievable with stoichiometric control and inert atmospheres to prevent aldehyde oxidation .

Q. How can spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) be utilized to characterize this compound?

Methodological Answer:

- ¹H NMR : Identify the aldehyde proton at δ 9.8–10.2 ppm, benzyloxy aromatic protons (δ 7.3–7.5 ppm), and ethyl group signals (CH₂ at δ 1.2–1.4 ppm, CH₃ at δ 0.9–1.1 ppm).

- ¹³C NMR : Confirm the aldehyde carbon at δ 190–200 ppm and benzyloxy quaternary carbons.

- IR : Detect the aldehyde C=O stretch at ~1700 cm⁻¹ and C-O-C (ether) at ~1250 cm⁻¹.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; retention time depends on mobile phase (e.g., acetonitrile/water gradients).

Reference : Structural confirmation via X-ray crystallography (as in dialdehyde analogs) resolves ambiguities in regiochemistry .

Q. What are the key considerations for handling and storing this compound to prevent degradation during experiments?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to inhibit aldehyde oxidation.

- Handling : Use anhydrous solvents (e.g., dried DCM or THF) for reactions.

- Safety : Wear PPE (gloves, goggles); in case of spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyloxy and ethyl substituents influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Electronic effects : The benzyloxy group is electron-donating (+M effect), activating the aromatic ring toward electrophilic substitution but deactivating the aldehyde toward nucleophilic attack.

- Steric effects : The ethyl group at the ortho position creates steric hindrance, reducing accessibility to the aldehyde carbonyl.

Experimental design : - Compare reaction rates with analogs lacking substituents (e.g., 4-methoxybenzaldehyde) using kinetic studies.

- Use Hammett plots to correlate substituent effects with reaction outcomes .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

- Systematic SAR studies : Synthesize analogs with controlled variations (e.g., halogenation, methoxy vs. ethoxy) to isolate substituent effects.

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for purity (HPLC ≥95%).

- Data normalization : Express bioactivity relative to positive controls (e.g., doxorubicin for anticancer assays) .

Q. How can computational methods (e.g., DFT) predict thermodynamic stability and reaction pathways for this compound derivatives?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate transition states and activation energies.

- Solvent modeling : Use PCM (Polarizable Continuum Model) to simulate reaction environments (e.g., DMF, ethanol).

- Validation : Cross-check with experimental thermochemistry data (e.g., ΔrH° from NIST) .

Q. What advanced analytical techniques are critical for confirming structural integrity in complex mixtures?

Methodological Answer:

Q. How can kinetic isotope effects (KIEs) or isotopic labeling elucidate reaction mechanisms involving the aldehyde group?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.